8-Methoxy-5-(methoxymethoxy)-1,2-dihydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-5-(methoxymethoxy)-1,2-dihydronaphthalene is an organic compound belonging to the naphthalene family This compound is characterized by the presence of methoxy and methoxymethoxy groups attached to a dihydronaphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-5-(methoxymethoxy)-1,2-dihydronaphthalene involves several steps. One common method includes the preparation of [(2-methoxy-5-methoxymethoxyphenyl)methoxymethylene] pentacarbonylchromium, followed by a series of reactions involving iodination, methoxylation, and cyclization . The reactions are typically carried out under anhydrous conditions using reagents such as Acros®, Alfa Aeser®, and Sigma Aldrich® .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-5-(methoxymethoxy)-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as TiCl4, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions, such as Pd-catalyzed arylation, are common and involve replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: TiCl4 as a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Palladium catalysts in the presence of aryl halides.
Major Products: The major products formed from these reactions include various substituted naphthalenes, such as 1,7,12-Trimethoxy-8-methoxymethoxy-3-methyl-5,6-dihydrobenz[a]anthracene .
Scientific Research Applications
8-Methoxy-5-(methoxymethoxy)-1,2-dihydronaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Methoxy-5-(methoxymethoxy)-1,2-dihydronaphthalene involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to target caspase-3/7 and β-tubulin polymerization, leading to apoptosis in cancer cells . The compound’s ability to induce cell cycle arrest and apoptosis highlights its potential as an anticancer agent .
Comparison with Similar Compounds
8-Methoxy-5-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene: This compound shares a similar naphthalene core but differs in its substitution pattern.
N-(8-methoxy-5-quinolylsulfonyl)aziridine: Another compound with a methoxy group, but with a quinoline core instead of naphthalene.
Uniqueness: 8-Methoxy-5-(methoxymethoxy)-1,2-dihydronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
88170-73-4 |
---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
8-methoxy-5-(methoxymethoxy)-1,2-dihydronaphthalene |
InChI |
InChI=1S/C13H16O3/c1-14-9-16-13-8-7-12(15-2)10-5-3-4-6-11(10)13/h4,6-8H,3,5,9H2,1-2H3 |
InChI Key |
GZVIIVYVMAAMII-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C2C=CCCC2=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.